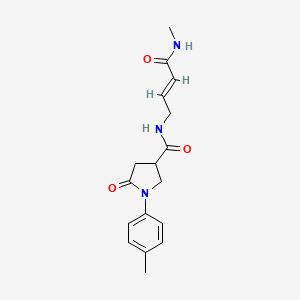
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups that are common in organic chemistry. The (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl) part suggests the presence of a methylamino group attached to a but-2-en-1-yl group with a carbonyl group (C=O). The 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide part indicates the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group (CONH2). The p-tolyl group is a functional group related to toluene .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
This compound is integral to the development of novel synthetic routes and the construction of complex molecules. For instance, it serves as a precursor in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing its role in creating functionalized heterocycles. These intermediates are valuable for further chemical transformations, highlighting the compound's utility in organic synthesis and the development of new chemical entities (Grošelj et al., 2013).
Biological Evaluation and Potential Therapeutic Applications
Significant research has been conducted to explore the biological and therapeutic potential of derivatives of this compound. A notable study synthesized various 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, investigating their potential as antibacterial agents. These compounds exhibited moderate to good activity against several bacterial strains, indicating their potential in developing new antibacterial drugs (Devi et al., 2018).
Computational and Theoretical Chemistry Studies
The compound and its derivatives have been subjects of computational chemistry studies, which provide insights into their molecular properties, reactivity, and potential biological activities. For instance, computational methods were employed to explore the non-linear optical properties and molecular docking analyses of synthesized derivatives. These studies not only deepen our understanding of the compound's electronic structure but also predict its utility in various biological applications (Jayarajan et al., 2019).
properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-5-7-14(8-6-12)20-11-13(10-16(20)22)17(23)19-9-3-4-15(21)18-2/h3-8,13H,9-11H2,1-2H3,(H,18,21)(H,19,23)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUIGSOUVUWNKL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC=CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC/C=C/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

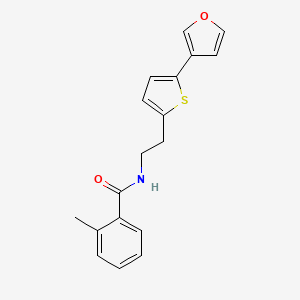
![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)
![N-[(2-Thiomorpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2598985.png)
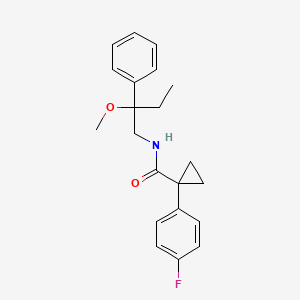
![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)
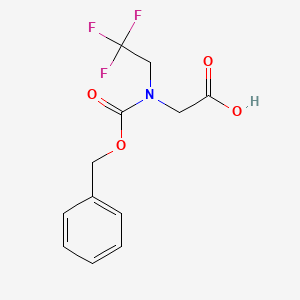
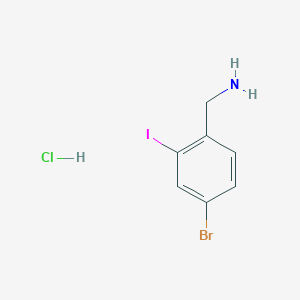
![2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2598995.png)

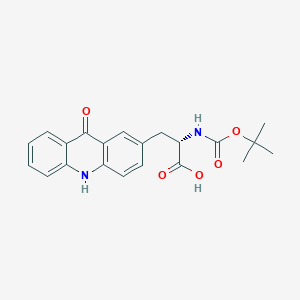
![N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599004.png)
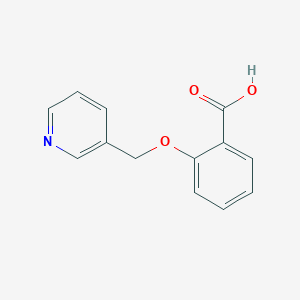
![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)